molecular formula C12H11NO3 B11804253 Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11804253
M. Wt: 217.22 g/mol
InChI Key: JRTBRUMHQAZKEM-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a Fischer indole synthesis, where the aldehyde reacts with a hydrazine derivative to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of the amino acid phenylalanine.

    Methyl 3-(4-hydroxyphenyl) propionate: A nitrification inhibitor that modulates plant growth and root system architecture.

    4-Hydroxyphenylacetic acid: A compound with potential therapeutic applications in the treatment of various diseases.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which enable its diverse applications in research and industry.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8/h2-7,13-14H,1H3

InChI Key

JRTBRUMHQAZKEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=C(C=C2)O

Origin of Product

United States

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